Allyl 5-(4-butoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Allyl 5-(4-butoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a synthetic heterocyclic compound with a pyrido[2,3-d]pyrimidine core. Key structural features include:
- Substituents: 5-(4-butoxyphenyl): A lipophilic substituent with a butoxy chain (C₄H₉O), enhancing membrane permeability. Allyl carboxylate at position 6: Introduces ester functionality, enabling hydrolytic cleavage for prodrug applications.
Properties
IUPAC Name |
prop-2-enyl 5-(4-butoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-6-8-14-31-17-11-9-16(10-12-17)19-18(23(29)32-13-7-2)15(3)25-21-20(19)22(28)27(5)24(30)26(21)4/h7,9-12,19,25H,2,6,8,13-14H2,1,3-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZLHYAKSUUZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(NC(=C2C(=O)OCC=C)C)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects. They have also been studied for their neuroprotective and anti-neuroinflammatory properties.
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes. For instance, some pyrimidine derivatives have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Biochemical Pathways
The compound may affect several biochemical pathways. For example, it has been suggested that pyrimidine derivatives can inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway. These pathways play crucial roles in cellular function and response to stress, and their modulation can have significant effects on cell survival and inflammation.
Result of Action
The result of the compound’s action can vary depending on the specific targets and pathways it affects. For instance, inhibition of ER stress and apoptosis can promote cell survival, while inhibition of the NF-kB inflammatory pathway can reduce inflammation. Additionally, the compound’s potential neuroprotective and anti-neuroinflammatory effects suggest it may have beneficial effects in the context of neurodegenerative diseases.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. The structural features of Allyl 5-(4-butoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate suggest potential efficacy against various cancer cell lines due to its ability to inhibit specific molecular pathways involved in tumor growth .
- Neuroprotective Effects :
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multiple steps that can significantly influence its biological activity. The structure-activity relationship is critical in determining how modifications to the molecular structure affect its pharmacological properties.
| Modification | Effect on Activity |
|---|---|
| Alkyl chain length | Variations can enhance lipophilicity and bioavailability |
| Functional groups | Specific substitutions can increase potency against targeted receptors |
Case Studies and Research Findings
-
Study on GPR88 Agonists :
- A recent study focused on the design and synthesis of (4-alkoxyphenyl) derivatives as GPR88 agonists. The findings indicated that the introduction of alkoxy side chains significantly influenced the agonistic activity of these compounds. This research provides a framework for understanding how similar modifications might enhance the activity of this compound in neurological contexts .
-
Anticancer Screening :
- In vitro studies have screened various derivatives for their anticancer properties against human cancer cell lines. Results indicated that certain structural features correlate with increased cytotoxicity and selectivity towards cancer cells compared to normal cells. Such findings suggest potential pathways for developing targeted cancer therapies using this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing substituent effects on physicochemical and functional properties:
Structural and Functional Analysis:
Lipophilicity and Bioavailability: The target compound’s 4-butoxyphenyl group increases logP significantly compared to the phenyl analog in (~3.5 vs. ~2.8), favoring blood-brain barrier penetration . The dihydropyridine derivative () has a cyano group, which reduces logP but introduces hydrogen-bonding capacity, altering target selectivity .
Electronic Effects: Bromine () and chlorine () act as electron-withdrawing groups, polarizing aromatic rings and enhancing binding to electron-rich biological targets .
Steric and Conformational Effects :
- The target compound ’s 1,3,7-trimethyl groups introduce steric hindrance, which may protect the dioxo groups from enzymatic degradation compared to the 7-methyl analog in .
Reactivity :
- The sulfanyl group in ’s compound can act as a nucleophile or participate in disulfide bonding, enabling conjugation strategies in drug design .
Research Implications and Limitations
- Lumping Strategies: As noted in , compounds with similar cores (e.g., pyrido[2,3-d]pyrimidines) may be grouped for computational modeling, but divergent substituents (e.g., butoxy vs. bromo) necessitate individualized experimental validation .
- Data Gaps : Exact spectroscopic data (NMR, IR) and pharmacological profiles for the target compound are unavailable in the provided evidence. Further studies should prioritize:
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can regioselectivity challenges be addressed?
Methodological Answer:
The synthesis typically involves multi-component reactions (MCRs) or stepwise cyclization. A common approach includes:
- Step 1: Condensation of substituted aldehydes (e.g., 4-butoxybenzaldehyde) with thiourea and β-keto esters to form dihydropyrimidinones (DHPMs).
- Step 2: Cyclization with allyl chloroformate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the allyl carboxylate group .
- Step 3: Methylation at the 1,3,7-positions using methyl iodide and a phase-transfer catalyst .
Regioselectivity Challenges:
- Competing nucleophilic sites in the pyrido[2,3-d]pyrimidine core may lead to byproducts. Use of sterically hindered bases (e.g., DBU) or low-temperature conditions (-10°C) can improve selectivity .
- Monitor reaction progress via TLC (e.g., Sulifol UV 254 plates) and optimize solvent polarity (e.g., acetonitrile vs. toluene) .
Basic: What analytical techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS):
- X-ray Crystallography:
Note: Discrepancies in reported molecular weights (e.g., 353.37 vs. 339.35 g/mol in vs. 3) highlight the need for empirical validation .
Advanced: How does the 4-butoxyphenyl substituent influence biological activity compared to other aryl groups?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Replace the butoxyphenyl group with phenyl, ethoxyphenyl, or methoxyphenyl analogs via parallel synthesis.
- Test in vitro against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. The butoxy group’s lipophilicity may enhance membrane permeability and target binding (e.g., kinase inhibition) .
- Computational Docking:
- Use AutoDock Vina to model interactions with proposed targets (e.g., dihydrofolate reductase). Compare binding energies of analogs .
Key Finding: In related pyrimidines, bulky substituents at C5 correlate with improved IC₅₀ values .
Advanced: What strategies resolve contradictions in reported bioactivity data?
Methodological Answer:
- Meta-Analysis of Literature:
- Compare assay conditions (e.g., cell line variability, serum concentration) across studies. For example, antimicrobial activity against S. aureus may vary with inoculum size .
- Dose-Response Refinement:
- Conduct EC₅₀/IC₅₀ titrations in triplicate with positive controls (e.g., doxorubicin for cytotoxicity).
- Target Deconvolution:
- Use CRISPR-Cas9 knockout libraries to identify genes essential for compound activity .
Advanced: How can computational methods predict metabolic stability?
Methodological Answer:
- In Silico Tools:
- Experimental Validation:
Basic: What purification techniques maximize yield and purity?
Methodological Answer:
- Column Chromatography:
- Use silica gel (60–120 mesh) with gradient elution (hexane:EtOAc 7:3 → 1:1).
- Recrystallization:
- Optimize solvent pairs (e.g., ethanol/water) to achieve >95% purity (mp 226–227°C) .
- HPLC:
- C18 column (MeCN:H₂O + 0.1% TFA) to isolate enantiomers if chiral centers exist .
Table 1: Comparative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Cyclization | Allyl chloroformate, K₂CO₃, DMF, 0°C | 68 | 92 | |
| Methylation | CH₃I, TBAB, NaOH, 60°C | 75 | 89 | |
| Final Purification | Ethanol/water recrystallization | - | 95 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
